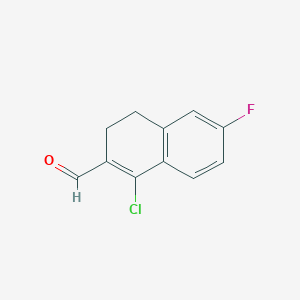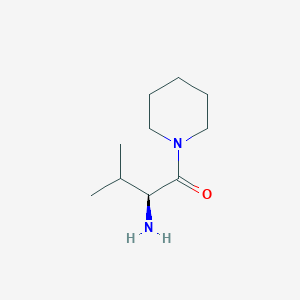
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8ClFO. This compound is part of the naphthalene family, characterized by its fused aromatic ring structure. The presence of chlorine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses naphthalen-1(2H)-one as a starting material, which undergoes formylation in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common laboratory method due to its efficiency and relatively mild conditions.
化学反应分析
Types of Reactions: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and imaging agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde largely depends on its application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
相似化合物的比较
- 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
- 1-Fluoro-3,4-dihydronaphthalene-2-carbaldehyde
- 1-Bromo-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde
Comparison: 1-Chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly affect its chemical properties and reactivity. Compared to its analogs, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C11H8ClFO |
|---|---|
分子量 |
210.63 g/mol |
IUPAC 名称 |
1-chloro-6-fluoro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClFO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h3-6H,1-2H2 |
InChI 键 |
NLGBRZLXXSHALG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C2=C1C=C(C=C2)F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747469.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747475.png)

![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one](/img/structure/B11747485.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747492.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11747502.png)
![3-{[(4-ethoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747509.png)
![{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium](/img/structure/B11747516.png)
![3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11747536.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11747538.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747539.png)


![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)
